molecular formula C7H7BrN2S B2805271 2-Amino-5-bromobenzenecarbothioamide CAS No. 1108656-95-6

2-Amino-5-bromobenzenecarbothioamide

Cat. No. B2805271
CAS RN: 1108656-95-6
M. Wt: 231.11
InChI Key: QKSYZMMUEWEHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromobenzenecarbothioamide, also known as ABBC, is a chemical compound with a molecular formula of C7H7BrN2S. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-5-bromobenzenecarbothioamide in lab experiments is its high selectivity towards copper(II) ions, which allows for the quantitative determination of copper(II) ions in various samples. 2-Amino-5-bromobenzenecarbothioamide is also relatively easy to synthesize and has a long shelf life. However, 2-Amino-5-bromobenzenecarbothioamide has some limitations, including its low solubility in water and its sensitivity to light and air.

Future Directions

There are several future directions for the use of 2-Amino-5-bromobenzenecarbothioamide in scientific research. One potential direction is the development of new methods for the determination of copper(II) ions using 2-Amino-5-bromobenzenecarbothioamide. Another potential direction is the synthesis of new organic compounds using 2-Amino-5-bromobenzenecarbothioamide as a reagent. Additionally, 2-Amino-5-bromobenzenecarbothioamide could be used in the development of new sensors for the detection of copper(II) ions in various samples. Finally, further studies are needed to investigate the potential biochemical and physiological effects of 2-Amino-5-bromobenzenecarbothioamide.

Synthesis Methods

The synthesis of 2-Amino-5-bromobenzenecarbothioamide involves the reaction of 2-bromoaniline with carbon disulfide in the presence of sodium hydroxide. This reaction leads to the formation of 2-amino-5-bromobenzene-1,3-dithiol, which is then oxidized to 2-Amino-5-bromobenzenecarbothioamide using hydrogen peroxide. The overall reaction can be represented as follows:
2-bromoaniline + CS2 + NaOH → 2-amino-5-bromobenzene-1,3-dithiol
2-amino-5-bromobenzene-1,3-dithiol + H2O2 → 2-Amino-5-bromobenzenecarbothioamide + H2O + S

Scientific Research Applications

2-Amino-5-bromobenzenecarbothioamide has been widely used in scientific research as a reagent for the determination of various metal ions. It has been shown to selectively react with copper(II) ions to form a stable complex, which can be used for the quantitative determination of copper(II) ions in various samples. 2-Amino-5-bromobenzenecarbothioamide has also been used in the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

2-amino-5-bromobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSYZMMUEWEHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromobenzenecarbothioamide

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